(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under mild conditions to form the pyrazole ring, followed by coupling with an amino acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Imidazoles: Similar to pyrazoles, imidazoles are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of both amino and pyrazole functional groups. This combination allows for unique interactions with biological targets and makes it a valuable compound in research and industrial applications .
Biological Activity
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3O2, with a molecular weight of 183.21 g/mol. Its structure includes a propanoic acid backbone, an amino group, and a pyrazole moiety, which enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C8H13N3O2 |
Molecular Weight | 183.21 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes:
- Formation of the Pyrazole Ring : Starting from 1,3-dimethyl-1H-pyrazole.
- Coupling Reaction : The pyrazole is coupled with a suitable amino acid derivative to form the desired compound.
Neurotransmitter Modulation
Research indicates that compounds with similar structures can modulate neurotransmitter systems. This compound has shown promise in influencing conditions such as anxiety and depression through its interaction with neurotransmitter receptors.
Anti-inflammatory and Analgesic Properties
The pyrazole component is associated with anti-inflammatory and analgesic activities. Studies suggest that the compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Interaction Studies
Interaction studies using molecular docking and high-throughput screening techniques have been employed to assess the binding affinity of this compound to various receptors and enzymes involved in neurotransmission and metabolic regulation. These studies are crucial for understanding its mechanism of action and potential side effects.
Comparative Analysis
When compared to other compounds with structural similarities, this compound exhibits unique therapeutic effects due to its specific amino group and pyrazole substitution pattern.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methylpyrazole | Pyrazole ring with methyl substitution | Often used in agricultural applications |
4-Aminoantipyrine | Amino group on a pyrazole derivative | Known for analgesic properties |
2-Aminopyridine | Pyridine ring with amino group | Exhibits different pharmacological profiles |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anti-inflammatory Effects : A study demonstrated that similar pyrazole derivatives reduced inflammation markers in animal models.
- Neuropharmacological Assessment : Another investigation highlighted the potential of pyrazole derivatives in modulating serotonin receptors, suggesting implications for mood disorders.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
ZETOVOLYLCXLND-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@@H](CC(=O)O)N)C |
Canonical SMILES |
CC1=NN(C=C1C(CC(=O)O)N)C |
Origin of Product |
United States |
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